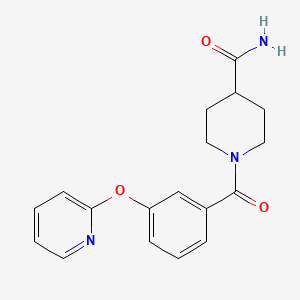

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide

Beschreibung

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 3-(pyridin-2-yloxy)benzoyl group. This structural motif is common in medicinal chemistry due to its versatility in targeting diverse biological pathways. The pyridyloxybenzoyl moiety introduces hydrogen-bonding capabilities and aromatic interactions, which are critical for binding to enzymes or receptors.

Eigenschaften

IUPAC Name |

1-(3-pyridin-2-yloxybenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-17(22)13-7-10-21(11-8-13)18(23)14-4-3-5-15(12-14)24-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCAKADQMFWJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide typically involves multiple steps:

-

Formation of the Pyridin-2-yloxybenzoyl Intermediate:

Starting Materials: Pyridine-2-ol and 3-bromobenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: Pyridine-2-ol is reacted with 3-bromobenzoyl chloride to form the pyridin-2-yloxybenzoyl intermediate.

-

Coupling with Piperidine-4-carboxamide:

Starting Materials: The pyridin-2-yloxybenzoyl intermediate and piperidine-4-carboxamide.

Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Procedure: The pyridin-2-yloxybenzoyl intermediate is coupled with piperidine-4-carboxamide to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and benzoyl moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the benzoyl and pyridine moieties.

Reduction: Reduced forms of the benzoyl and pyridine moieties.

Substitution: Substituted derivatives at the pyridine or benzoyl positions.

Wissenschaftliche Forschungsanwendungen

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide has demonstrated a range of biological activities, making it a subject of interest in various therapeutic contexts:

Antitumor Activity

Research indicates that this compound may exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing effectiveness against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Antiviral Effects

Preliminary studies indicate that this compound may inhibit viral replication, positioning it as a candidate for antiviral drug development.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Cancer Treatment Trials : Clinical trials have been initiated to evaluate the efficacy of this compound in combination therapies for specific cancer types, focusing on its ability to enhance the effects of existing chemotherapeutics.

- Infection Control Studies : Laboratory studies have assessed its potential as an alternative treatment for antibiotic-resistant infections, providing promising results that warrant further investigation.

- Viral Infection Research : Ongoing research aims to explore its efficacy against emerging viral pathogens, particularly in light of recent global health challenges.

Wirkmechanismus

The mechanism of action of 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (in Compound I) enhance antimicrobial activity but reduce solubility, whereas methoxy groups (Compound II) improve analgesic efficacy .

Pharmacological and Physicochemical Properties

Bioactivity Profiles

- Antiviral Activity : HCV inhibitors () with aryloxazole-piperidine scaffolds showed IC₅₀ values in low micromolar ranges. The pyridyloxybenzoyl group in the target compound could modulate entry inhibition efficiency via steric or electronic effects .

- Antimicrobial Effects : Compound I exhibited moderate antifungal activity, while Compound II was inactive, highlighting the sensitivity of bioactivity to substituent positioning .

- Protease Inhibition : ZINC02123811 demonstrated high affinity for SARS-CoV-2 Mpro (ΔG = -9.2 kcal/mol), suggesting that bulkier substituents (e.g., furochromenyl) enhance binding over smaller groups like pyridyloxy .

Physicochemical Metrics

Insights :

- The target compound’s predicted logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility better than ZINC02123811 (logP 3.9) .

- High-purity synthesis (>99.8%) is achievable for piperidine-4-carboxamide derivatives via HPLC, as demonstrated in HCV inhibitor studies .

Structure-Activity Relationship (SAR) Trends

Benzoyl Substituents :

- Nitro Groups : Enhance antimicrobial activity but reduce solubility (Compound I) .

- Methoxy Groups : Improve analgesic effects (Compound II) via electron donation and steric bulk .

- Pyridyloxy Group : May enhance target engagement through π-π stacking and hydrogen bonding, though empirical data are needed.

Piperidine Modifications: 4-Carboxamide: Critical for hydrogen-bonding interactions; substitutions at this position (e.g., methylamino in ) alter bioactivity and bioavailability . N-Alkylation: Influences metabolic stability; HCV inhibitors with cis-3,5-dimethylpiperidine showed optimal potency .

Biologische Aktivität

1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its versatility in drug design. The presence of the pyridin-2-yloxy and benzoyl moieties contributes to its pharmacological profile. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Antitubercular Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anti-tubercular activity. A study evaluated a series of benzamide derivatives against Mycobacterium tuberculosis H37Ra, revealing that certain compounds had IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects .

Table 1: Anti-tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound 6a | 1.35 | 3.73 |

| Compound 6e | 2.18 | 4.00 |

| Compound 7e | Not specified | Not specified |

Anticancer Activity

In addition to its anti-tubercular properties, the compound has shown promise in anticancer applications. The benzoylpiperidine fragment has been identified as a privileged structure in drug development, particularly for inhibiting cancer cell growth . Various modified piperidine derivatives have demonstrated activity against different cancer cell lines, with IC50 values ranging significantly across studies.

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HEK293 | 0.078 |

| Compound B | MCF7 (breast cancer) | 7.9 - 92 |

| Compound C | Ovarian Cancer | Not specified |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, it has been suggested that piperidine derivatives can affect various enzymes and receptors, including those involved in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression .

Case Study: In Silico Evaluation

A recent study utilized computational methods to predict the biological activity spectra of new piperidine derivatives, including those similar to our compound of interest. The PASS online tool indicated potential interactions with multiple biological targets, suggesting broad applicability in treating various diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3-(Pyridin-2-yloxy)benzoyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between the pyridinyloxybenzoyl moiety and the piperidine-4-carboxamide core. Critical steps include coupling reactions (e.g., using EDCI/HOBt) and purification via column chromatography. Optimization focuses on solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling efficiency), and catalysts (e.g., DMAP for acylation) .

- Validation : Intermediate purity is confirmed via TLC and HPLC, while final product structure is validated using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : -NMR identifies proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm; piperidine methylene at δ 3.1–3.4 ppm) .

Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 368.1752) and detects impurities (<2% by area) .

X-ray Crystallography : Resolves bond angles and dihedral angles in the pyridinyloxybenzoyl group to confirm stereochemistry .

Q. What preliminary assays are used to assess biological activity?

- Screening Protocols :

- Enzyme Inhibition : Dose-response curves (IC) against kinases or carbonic anhydrases using fluorogenic substrates .

- Cellular Uptake : LC-MS quantification of intracellular concentrations in HEK-293 or HepG2 cells after 24-hour exposure .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

- Approach :

Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to explain selectivity variations (e.g., pyridinyloxy group interactions with kinase hinge regions) .

MD Simulations : GROMACS assesses conformational stability of the benzoyl-piperidine linkage in aqueous vs. lipid bilayers .

- Case Study : Discrepancies in IC values for carbonic anhydrase IX inhibition (0.5–5 µM) are attributed to protonation states of the piperidine nitrogen under different pH conditions .

Q. What strategies improve metabolic stability without compromising target affinity?

- Structural Modifications :

- Piperidine Ring Substitution : Introducing electron-withdrawing groups (e.g., -CF) at C-3 reduces CYP450-mediated oxidation .

- Linker Optimization : Replacing the benzoyl group with a thiophene-carboxamide improves microsomal half-life (t > 60 mins in human liver microsomes) .

- Validation : In vitro ADME assays (e.g., hepatocyte clearance) paired with plasma protein binding studies (SPR) .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

- Design Framework :

Scaffold Hopping : Replace pyridinyloxy with quinolinyloxy to enhance π-π stacking with hydrophobic enzyme pockets .

Bioisosteres : Substitute the carboxamide with a sulfonamide to improve solubility (logP reduction from 2.8 to 1.5) .

- Data Integration : QSAR models using MOE or RDKit prioritize derivatives with balanced lipophilicity (clogP 1–3) and polar surface area (PSA 60–80 Ų) .

Q. What experimental and computational tools address low yield in scaled-up synthesis?

- Process Chemistry :

- Flow Reactors : Continuous-flow systems reduce side reactions (e.g., epimerization) by controlling residence time (<10 mins) .

- DoE Optimization : Taguchi methods identify critical parameters (e.g., stoichiometry of coupling reagents) to maximize yield (>85%) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on solubility and bioavailability?

- Root Cause : Variability in crystalline vs. amorphous forms (e.g., amorphous phase solubility = 15 mg/mL vs. crystalline = 2 mg/mL) .

- Resolution :

Polymorph Screening : Slurry conversion experiments in ethanol/water mixtures identify stable forms .

Salt Formation : Co-crystallization with succinic acid increases aqueous solubility 10-fold .

Cross-Disciplinary Applications

Q. How can chemical engineering principles enhance reactor design for this compound?

- Innovations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.